molecular formula C20H16N4O2 B14346492 9-Benzyl-1-(2-oxo-2-phenylethyl)-1,9-dihydro-6H-purin-6-one CAS No. 95633-81-1

9-Benzyl-1-(2-oxo-2-phenylethyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B14346492
CAS No.: 95633-81-1
M. Wt: 344.4 g/mol
InChI Key: SEFVLHWLFPVALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and phenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from basic precursors like adenine or guanine, the purine core is constructed through cyclization reactions.

    Substitution Reactions: Benzyl and phenylethyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenylethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming additional oxo groups or altering the existing ones.

    Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.

    Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, phenylethyl halides, under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution could result in various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine with a simpler structure.

    Guanine: Another naturally occurring purine, part of DNA and RNA.

    Caffeine: A methylated purine with stimulant properties.

Uniqueness

9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.

Properties

CAS No.

95633-81-1

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

9-benzyl-1-phenacylpurin-6-one

InChI

InChI=1S/C20H16N4O2/c25-17(16-9-5-2-6-10-16)12-24-14-22-19-18(20(24)26)21-13-23(19)11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2

InChI Key

SEFVLHWLFPVALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=O)CC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.